molecular formula C15H14F2N2O B5457245 1-(3,4-Difluorophenyl)-3-(2,3-dimethylphenyl)urea

1-(3,4-Difluorophenyl)-3-(2,3-dimethylphenyl)urea

Cat. No.: B5457245
M. Wt: 276.28 g/mol
InChI Key: IKBSUMWVGQYIMZ-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-3-(2,3-dimethylphenyl)urea is a synthetic organic compound characterized by the presence of two aromatic rings substituted with fluorine and methyl groups, respectively

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-3-(2,3-dimethylphenyl)urea typically involves the reaction of 3,4-difluoroaniline with 2,3-dimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-3-(2,3-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-(2,3-dimethylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-3-(2,3-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-3-(2,3-dimethylphenyl)urea can be compared with other similar compounds, such as:

    1-(3,4-Difluorophenyl)-3-phenylurea: Lacks the additional methyl groups, which may affect its reactivity and biological activity.

    1-(3,4-Difluorophenyl)-3-(2,3-dichlorophenyl)urea: Contains chlorine atoms instead of methyl groups, potentially altering its chemical properties and applications.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(2,3-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O/c1-9-4-3-5-14(10(9)2)19-15(20)18-11-6-7-12(16)13(17)8-11/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBSUMWVGQYIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC(=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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